molecular formula C7H6ClNaO3S2 B14149289 Sodium S-(4-chlorobenzyl) sulfurothioate CAS No. 14752-65-9

Sodium S-(4-chlorobenzyl) sulfurothioate

Cat. No.: B14149289
CAS No.: 14752-65-9
M. Wt: 260.7 g/mol
InChI Key: KTGYLUJCTOPNFV-UHFFFAOYSA-M
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Description

Sodium S-(4-chlorobenzyl) sulfurothioate is a chemical compound known for its unique properties and applications in various fields. It is a member of the Bunte salts family, which are stable, nonhygroscopic, and moisture-resistant thiolating agents. These compounds have gained significant attention due to their versatility in organic synthesis and potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium S-(4-chlorobenzyl) sulfurothioate can be synthesized through the reaction of β-keto esters with sodium S-benzyl sulfurothioate or sodium S-alkyl sulfurothioate under basic conditions. The reaction typically takes place in toluene as the solvent at 100°C. When 4 equivalents of a base are used, a series of differently substituted α-thio esters can be obtained with up to 90% yield. Employing 2 equivalents of a base results in the formation of α-thio ketones after 18 hours under air .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of β-keto esters and sodium S-alkyl sulfurothioates under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium S-(4-chlorobenzyl) sulfurothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium S-(4-chlorobenzyl) sulfurothioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium S-(4-chlorobenzyl) sulfurothioate involves its ability to act as an electrophile or nucleophile in various organic transformations. It can modify proteins and other biomolecules by forming covalent bonds with nucleophilic sites, leading to changes in their structure and function. This property makes it useful in studying molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

  • Sodium S-benzyl sulfurothioate
  • Sodium S-alkyl sulfurothioate
  • Sodium S-phenyl sulfurothioate

Comparison: Sodium S-(4-chlorobenzyl) sulfurothioate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. Compared to other Bunte salts, it offers higher stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

14752-65-9

Molecular Formula

C7H6ClNaO3S2

Molecular Weight

260.7 g/mol

IUPAC Name

sodium;1-chloro-4-(sulfonatosulfanylmethyl)benzene

InChI

InChI=1S/C7H7ClO3S2.Na/c8-7-3-1-6(2-4-7)5-12-13(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1

InChI Key

KTGYLUJCTOPNFV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CSS(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

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